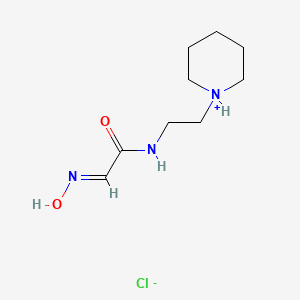
Piperoxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperoxime is a chemical compound that belongs to the class of oximes, which are characterized by the presence of the functional group R1R2C=NOH. Oximes are typically derived from the reaction of hydroxylamine with aldehydes or ketones. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Piperoxime can be synthesized through several methods. One common method involves the reaction of piperidine with hydroxylamine under acidic conditions. The reaction typically proceeds as follows:
- Piperidine is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate.
- The reaction mixture is heated to facilitate the formation of this compound.
- The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of piperidine oxime using a suitable catalyst such as palladium on carbon. This method allows for the large-scale production of this compound with high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Piperoxime undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: this compound can undergo nucleophilic substitution reactions, where the oxime group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under appropriate conditions.
Major Products Formed
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Piperoxime has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: this compound is used in the study of enzyme inhibition and protein modification.
Industry: this compound is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of piperoxime involves its interaction with specific molecular targets. In biological systems, this compound can act as an inhibitor of certain enzymes by forming stable complexes with the active sites. This inhibition can affect various biochemical pathways, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pralidoxime: Used as an antidote for organophosphate poisoning.
Obidoxime: Another antidote for organophosphate poisoning.
TMB-4: A reactivator of acetylcholinesterase inhibited by organophosphates.
HI-6: A more effective reactivator compared to pralidoxime and obidoxime.
Uniqueness
Piperoxime is unique in its structural properties and reactivity compared to other oximes. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound. Additionally, its specific interactions with molecular targets in biological systems highlight its potential in drug development and therapeutic applications.
Eigenschaften
CAS-Nummer |
22078-31-5 |
|---|---|
Molekularformel |
C9H18ClN3O2 |
Molekulargewicht |
235.71 g/mol |
IUPAC-Name |
(2E)-2-hydroxyimino-N-(2-piperidin-1-ium-1-ylethyl)acetamide;chloride |
InChI |
InChI=1S/C9H17N3O2.ClH/c13-9(8-11-14)10-4-7-12-5-2-1-3-6-12;/h8,14H,1-7H2,(H,10,13);1H/b11-8+; |
InChI-Schlüssel |
MUHPTBKDTAZKMW-YGCVIUNWSA-N |
Isomerische SMILES |
C1CC[NH+](CC1)CCNC(=O)/C=N/O.[Cl-] |
Kanonische SMILES |
C1CC[NH+](CC1)CCNC(=O)C=NO.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


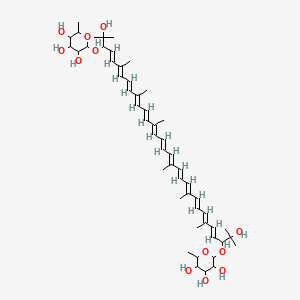

![2,7-Bis[(4-azidophenyl)methylidene]cycloheptan-1-one](/img/structure/B14698461.png)

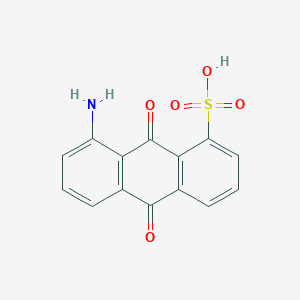
![Benzothiazole, 2-[2-(4-chlorophenyl)ethenyl]-](/img/structure/B14698499.png)

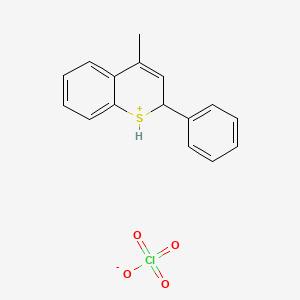
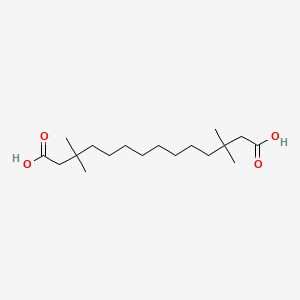
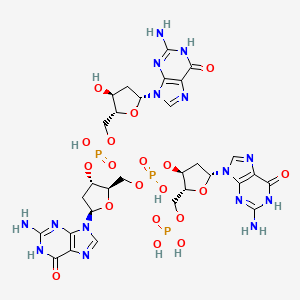
![(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)acetonitrile](/img/structure/B14698526.png)
![Diethyl 2-[bis(2-chloroethyl)amino]but-2-enedioate](/img/structure/B14698547.png)
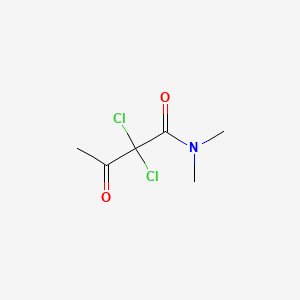
![butyl-[2-methyl-2-(3-methylbutylcarbamoyloxymethyl)pentyl]carbamic acid](/img/structure/B14698559.png)
